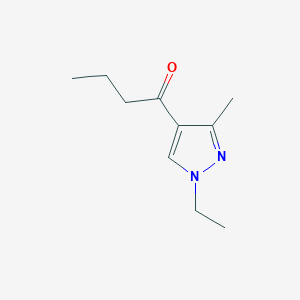
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide” is a complex organic compound. It contains a benzodioxin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzodioxin and pyridine rings, the bromo and chloro substituents, and the carboxamide group . These functional groups and the overall structure of the molecule would determine its chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, density, solubility, and reactivity .科学的研究の応用
Antipsychotic Agents Synthesis
The synthesis and evaluation of benzamide derivatives, including compounds with structural similarities to N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide, have been explored for their potential as antipsychotic agents. These compounds are investigated for their antidopaminergic properties, highlighting their potential in treating schizophrenia and related disorders without inducing significant extrapyramidal side effects (Högberg et al., 1990).
Inhibitors of Farnesyl Protein Transferase
Research into compounds structurally related to N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide includes the study of farnesyl protein transferase inhibitors. These studies focus on the synthesis of novel derivatives and their potent inhibitory effects on tumor growth and progression, indicating potential applications in cancer therapy (Mallams et al., 1998).
Antidopaminergic Effects and Solid State Conformations
The investigation of benzamides and their solid-state conformations in relation to dopamine receptor models provides insights into the molecular basis of their antidopaminergic effects. This research underpins the development of more effective and safer antipsychotic medications (Högberg et al., 1986).
Synthesis of Heterocyclic Carboxamides
Studies on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents explore a range of compounds for their binding affinity to neurotransmitter receptors. This research aims to identify new treatments for psychiatric disorders with improved efficacy and reduced side effects (Norman et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O3/c15-8-4-11-12(22-2-1-21-11)5-10(8)19-14(20)7-3-9(16)13(17)18-6-7/h3-6H,1-2H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQBOILJKKGBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2975271.png)
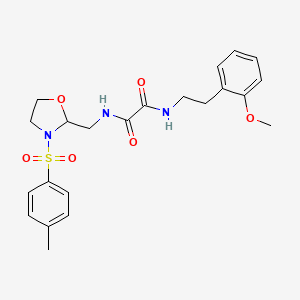
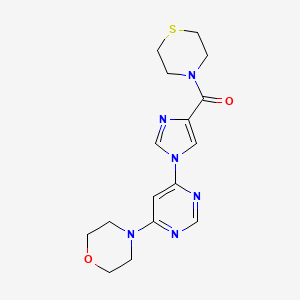
![4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride](/img/structure/B2975275.png)

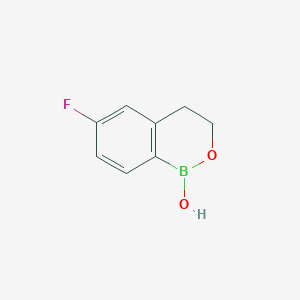

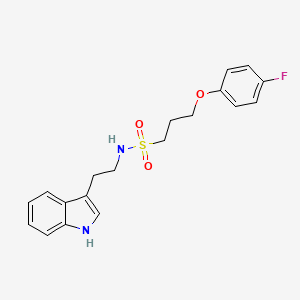
![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)
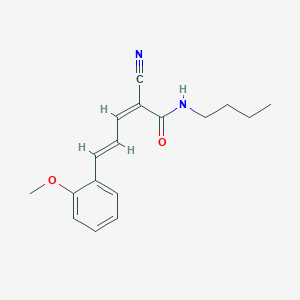
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/no-structure.png)
![tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate](/img/structure/B2975288.png)
![(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2975289.png)
